4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene
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Overview
Description
4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene is an organic compound that features a cyano group, a fluorine atom, and a fluorosulfonyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method is the fluorosulfonylation of a cyano-substituted benzene derivative. The reaction conditions often include the use of fluorosulfonyl radicals, which can be generated from different precursors . The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and fluorosulfonyloxy groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while reduction reactions can produce amines.
Scientific Research Applications
4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the fluorosulfonyloxy group can act as a leaving group in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-fluorobenzoic acid: Similar structure but lacks the fluorosulfonyloxy group.
4-Cyano-3-fluorobenzoic acid: Similar structure with a different position of the fluorine atom.
4-Cyanobenzoyl chloride: Contains a cyano group and a benzoyl chloride group.
Uniqueness
4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene is unique due to the presence of both a cyano group and a fluorosulfonyloxy group on the benzene ring
Properties
IUPAC Name |
4-cyano-1-fluoro-2-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3S/c8-6-2-1-5(4-10)3-7(6)13-14(9,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIUYOJFMCKMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OS(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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